![molecular formula C19H26N2O4 B4763438 ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate
Overview
Description
Ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate, also known as AZD-3241, is a small molecule inhibitor that has been developed as a potential treatment for rheumatoid arthritis. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
Ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate works by inhibiting the activity of an enzyme called Bruton’s tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the production of inflammatory cytokines. By inhibiting BTK, ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate can reduce the production of cytokines and therefore reduce inflammation.
Biochemical and physiological effects:
ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate has been shown to reduce inflammation in preclinical studies. In addition, it has been shown to reduce joint damage and improve clinical outcomes in animal models of rheumatoid arthritis. The compound has also been shown to be well-tolerated in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it may not be effective in all cases of rheumatoid arthritis, as the disease is heterogeneous and can have different underlying causes.
Future Directions
There are several future directions for research on ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of rheumatoid arthritis. Another area of interest is the potential use of ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate in other autoimmune diseases, such as lupus and multiple sclerosis. Additionally, further research is needed to fully understand the safety and efficacy of ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate in clinical trials.
Scientific Research Applications
Ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate has been extensively studied for its potential use in the treatment of rheumatoid arthritis. Rheumatoid arthritis is an autoimmune disease that affects millions of people worldwide. The disease is characterized by chronic inflammation of the joints, which can lead to joint damage and disability. ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate has been shown to inhibit the activity of a specific enzyme, which is involved in the production of inflammatory cytokines. By inhibiting this enzyme, ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate may be able to reduce inflammation and slow the progression of rheumatoid arthritis.
properties
IUPAC Name |
ethyl 4-[4-(azepane-1-carbonyl)anilino]-4-oxobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-25-18(23)12-11-17(22)20-16-9-7-15(8-10-16)19(24)21-13-5-3-4-6-14-21/h7-10H,2-6,11-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPYCGAZWQTQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-4-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.